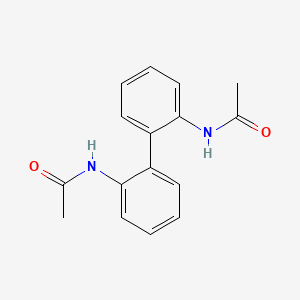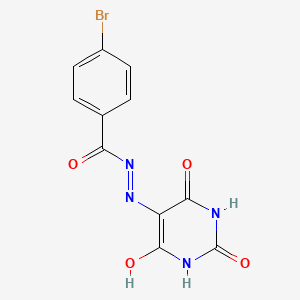
N,N'-2,2'-biphenyldiyldiacetamide
Overview
Description
N,N'-2,2'-biphenyldiyldiacetamide (BPD) is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and applications. BPD is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. It is a versatile compound that has been used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
N,N'-2,2'-biphenyldiyldiacetamide is a versatile compound that has been shown to exhibit a wide range of biological activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens. The mechanism of action of this compound is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators such as prostaglandins. In addition, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N,N'-2,2'-biphenyldiyldiacetamide has several advantages as a research tool. It is a relatively inexpensive compound that is readily available. It is also easy to synthesize and purify. This compound is a versatile compound that can be used in a wide range of research applications. However, there are some limitations to the use of this compound in laboratory experiments. It has been shown to exhibit toxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on N,N'-2,2'-biphenyldiyldiacetamide. One potential direction is the synthesis of novel derivatives of this compound that exhibit improved biological activity. Another potential direction is the development of new applications for this compound in fields such as catalysis, materials science, and drug delivery. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of diseases.
Scientific Research Applications
N,N'-2,2'-biphenyldiyldiacetamide has been extensively used in scientific research due to its unique properties and applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, electrochemistry, and materials science. This compound has also been used as a building block in the synthesis of supramolecular structures, which have been studied for their potential applications in drug delivery and molecular recognition.
Properties
IUPAC Name |
N-[2-(2-acetamidophenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAUMNGNJKRQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-anilino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855954.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]methylamine](/img/structure/B3855964.png)


![N-(4-chloro-2-methylphenyl)-4-{2-[1-(2-naphthyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B3855995.png)
![2-fluoro-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855998.png)



![ethyl cyano{[4-({4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzoyl}amino)phenyl]hydrazono}acetate](/img/structure/B3856027.png)
![ethyl {[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B3856036.png)
![1-ethyl-N-[2-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3856037.png)

![methyl 4-[2-(1-phenyl-1H-tetrazol-5-yl)carbonohydrazonoyl]benzoate](/img/structure/B3856072.png)
